molecular formula C10H21NO7 B3091775 (2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol CAS No. 1219132-61-2

(2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol

カタログ番号: B3091775
CAS番号: 1219132-61-2
分子量: 267.28
InChIキー: FZNCGRZWXLXZSZ-PYLAIRLGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol is a useful research compound. Its molecular formula is C10H21NO7 and its molecular weight is 267.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, commonly known as Voglibose (CAS No. 83480-29-9), is a notable α-glucosidase inhibitor used primarily in the management of diabetes mellitus. Its structure consists of a cyclohexane ring with multiple hydroxyl groups and an amino group that contribute to its biological activity.

  • Molecular Formula : C10H21NO7
  • Molecular Weight : 267.28 g/mol
  • Synonyms : AO-128
  • Structural Characteristics : The compound features a tetraol structure with specific stereochemistry that influences its interaction with biological targets.

Voglibose functions by inhibiting α-glucosidase enzymes in the intestines. This action slows down the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. The inhibition of these enzymes prevents the breakdown of complex carbohydrates into simple sugars, thereby minimizing glucose absorption.

Antidiabetic Effects

Numerous studies have demonstrated the efficacy of Voglibose in managing blood glucose levels in diabetic patients. For instance:

  • Clinical Studies : A study involving type 2 diabetic patients showed that Voglibose significantly reduced postprandial glucose levels compared to placebo .
  • Mechanistic Insights : Research indicates that Voglibose not only lowers blood sugar but also may have beneficial effects on lipid profiles and body weight management .

Other Biological Activities

Emerging research suggests that Voglibose may have additional biological activities beyond glycemic control:

  • Antioxidant Properties : Some studies suggest that Voglibose exhibits antioxidant effects which may help in reducing oxidative stress associated with diabetes .
  • Potential Cardiovascular Benefits : There is evidence indicating that long-term use of α-glucosidase inhibitors like Voglibose may reduce the risk of cardiovascular events in diabetic patients .

Efficacy in Clinical Settings

  • Study on Postprandial Glucose Control :
    • Objective : To assess the effect of Voglibose on postprandial glucose levels.
    • Results : Patients treated with Voglibose showed a significant decrease in postprandial glucose levels compared to those on standard treatment .
  • Long-term Use and Cardiovascular Outcomes :
    • Objective : To evaluate the long-term cardiovascular outcomes associated with Voglibose.
    • Results : The study found that patients using Voglibose had lower incidences of myocardial infarction and stroke compared to those not using the drug .

Data Tables

StudyPopulationInterventionOutcome
Type 2 Diabetic PatientsVoglibose vs. PlaceboSignificant reduction in postprandial glucose levels
Diabetic PatientsLong-term Voglibose UseLower incidence of cardiovascular events

特性

IUPAC Name

(2S,3R,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7?,8+,9-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNCGRZWXLXZSZ-PYLAIRLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C([C@H]([C@@H](C1(CO)O)O)O)O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。